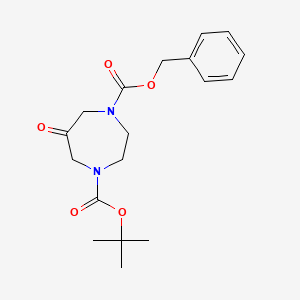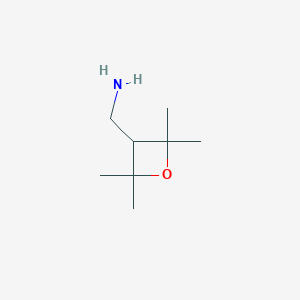
3-(Thietan-3-ylamino)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thietan-3-ylamino)pentan-1-ol: is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thietan-3-ylamino)pentan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and hydroxyl groups. One common method is the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This can be achieved through the following steps:
Formation of Thietane Ring: The thietane ring can be synthesized via the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates.
Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced via hydrolysis or reduction reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to an alkane.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Thietan-3-ylamino)pentan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: The compound may be explored for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmaceutical intermediate or active ingredient.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Thietan-3-ylamino)pentan-1-ol involves its interaction with molecular targets through its functional groups. The thietane ring and amino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Thietan-3-ol: A simpler analog with only a hydroxyl group.
3-(Thietan-3-ylamino)propan-1-ol: A shorter chain analog.
1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol: A fluorinated analog with different reactivity and stability.
Uniqueness: 3-(Thietan-3-ylamino)pentan-1-ol is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its thietane ring provides rigidity and sulfur content, while the amino and hydroxyl groups offer versatility in chemical reactions and potential biological activity.
Propiedades
IUPAC Name |
3-(thietan-3-ylamino)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-2-7(3-4-10)9-8-5-11-6-8/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDWQNYTSNLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)NC1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8218267.png)

![Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B8218276.png)
![Ethyl3-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B8218279.png)

![Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8218297.png)
![2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate](/img/structure/B8218299.png)


![4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B8218310.png)
![5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B8218316.png)

![2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride](/img/structure/B8218334.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B8218340.png)
